molecular formula C19H17FN2O3S2 B6586791 N-(3-fluoro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1226449-34-8

N-(3-fluoro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

货号: B6586791
CAS 编号: 1226449-34-8
分子量: 404.5 g/mol
InChI 键: BBVNECJYLQFGJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-fluoro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17FN2O3S2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.06646292 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(3-fluoro-4-methylphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential applications in oncology and other therapeutic areas. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide and carboxamide functionalities. Characterization is performed using techniques such as IR spectroscopy, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

The compound is designed to inhibit specific biological pathways associated with cancer cell proliferation. It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. By inhibiting VEGFR-2, the compound can potentially reduce tumor growth and metastasis.

Anticancer Activity

  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against several human cancer cell lines, including:
    • HeLa (cervical cancer)
    • HepG2 (liver cancer)
    • DLD1 (colorectal adenocarcinoma)
    The results indicated that the compound exhibits significant cytotoxicity with IC50 values comparable to established chemotherapeutics like sorafenib.
  • Cell Cycle Analysis : Flow cytometry studies revealed that treatment with this compound leads to G2/M phase arrest in HeLa cells, indicating its potential to disrupt normal cell cycle progression.
  • Apoptosis Induction : The compound was shown to increase apoptotic markers in treated cells, suggesting that its mechanism includes the activation of apoptotic pathways via caspase activation.

Molecular Docking Studies

Molecular docking simulations have confirmed that this compound binds effectively to the active site of VEGFR-2. This binding is crucial for its inhibitory action on the receptor's kinase activity.

Research Findings Summary

StudyFindings
CytotoxicitySignificant inhibition of cancer cell proliferation with IC50 values in low micromolar range
Cell CycleInduces G2/M arrest in HeLa cells
ApoptosisActivates caspase pathways leading to increased apoptosis
Molecular DockingEffective binding to VEGFR-2 similar to sorafenib

Case Studies

Case Study 1: HeLa Cells
In vitro studies demonstrated that this compound induced significant apoptosis in HeLa cells, with flow cytometry revealing a marked increase in sub-G1 populations indicative of cell death.

Case Study 2: HepG2 Cells
Similar studies on HepG2 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, corroborated by increased levels of apoptotic markers detected through Western blot analysis.

属性

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3S2/c1-13-8-9-14(12-16(13)20)21-19(23)18-17(10-11-26-18)22(2)27(24,25)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNECJYLQFGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。